Simeprevir sodium

Antiviral Potency Replicon

Simeprevir sodium (TMC435 sodium) is a precisely characterized macrocyclic HCV NS3/4A protease inhibitor with a defined Ki of 0.36 nM. Not interchangeable with other PIs due to unique Q80K polymorphism susceptibility and dual OATP1B/CYP3A4 inhibition profile. Ideal reference standard for replicon assays (EC50 9.4 nM) and DDI calibration. Verify supplier analytical documentation to ensure batch-specific potency aligns with published constants.

Molecular Formula C38H46N5NaO7S2
Molecular Weight 771.9 g/mol
CAS No. 1241946-89-3
Cat. No. B610843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimeprevir sodium
CAS1241946-89-3
SynonymsTMC435;  TMC 435;  TMC435;  Simeprevir;  Olysio.
Molecular FormulaC38H46N5NaO7S2
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
InChIInChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1
InChIKeyLLXQGDWGCCKOQP-MVZLLIIPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Simeprevir Sodium (CAS 1241946-89-3): Core Identity and Procurement Context


Simeprevir sodium (TMC435) is the sodium salt form of simeprevir, a macrocyclic, noncovalent, competitive inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. As the active pharmaceutical ingredient (API) in the branded product Olysio, it is indicated for the treatment of chronic HCV genotype 1 and 4 infections in combination with other antiviral agents [2]. The compound is characterized by a molecular formula of C₃₈H₄₆N₅NaO₇S₂ and a molecular weight of 771.9 g/mol [3]. For research and industrial applications, simeprevir sodium is utilized as a reference standard, in in vitro pharmacology studies, and as a tool compound for probing NS3/4A protease function and inhibition .

Why Simeprevir Sodium Cannot Be Interchanged with Other NS3/4A Protease Inhibitors


The class of HCV NS3/4A protease inhibitors (PIs) exhibits significant inter-compound heterogeneity in antiviral potency, genotypic coverage, resistance profile, and pharmacokinetic behavior. Consequently, simeprevir sodium cannot be considered a generic substitute for other macrocyclic PIs like grazoprevir, paritaprevir, or glecaprevir. For instance, simeprevir demonstrates a distinct, genotype-dependent susceptibility to the naturally occurring NS3 Q80K polymorphism, which confers an approximately 10-fold reduction in in vitro activity, a property not shared equally among all class members [1]. Furthermore, simeprevir's dual role as both a substrate and inhibitor of the hepatic uptake transporter OATP1B1/3 and the metabolic enzyme CYP3A4 creates a unique drug-drug interaction (DDI) profile with specific quantitative inhibitory constants (Ki values) that dictate its use in combination regimens [2]. These quantifiable, compound-specific characteristics preclude simple interchangeability and necessitate a precise, evidence-based selection process.

Quantitative Evidence Guide for Simeprevir Sodium Differentiation


Comparative Antiviral Potency Against HCV Replicon: Simeprevir vs. Other Macrocyclic NS3/4A Inhibitors

Simeprevir exhibits superior antiviral potency compared to several other macrocyclic HCV NS3/4A protease inhibitors when evaluated in the same in vitro SARS-CoV-2 antiviral assay, serving as a class-level comparator. In this system, simeprevir demonstrated the highest potency with an EC₅₀ of 15 μM. In contrast, glecaprevir showed an EC₅₀ greater than 178 μM, representing a greater than 11-fold difference [1]. Other inhibitors, including paritaprevir, grazoprevir, and voxilaprevir, demonstrated intermediate potencies, underscoring simeprevir's unique activity profile within this class [1].

Antiviral Potency Replicon

High-Affinity Binding to HCV NS3/4A Protease: Quantitative Enzyme Inhibition Profile

Simeprevir sodium is a potent, direct inhibitor of the HCV NS3/4A protease, with a reported inhibition constant (Ki) of 0.36 nM for the recombinant enzyme [1]. This high affinity is corroborated by biochemical assays showing median Ki values of 0.5 nM and 1.4 nM for genotype 1a and 1b proteases, respectively [2]. This inhibition translates to potent suppression of viral replication in a cell-based replicon assay, with a median EC₅₀ of 9.4 nM (7.05 ng/mL) against a genotype 1b replicon [2]. The direct correlation between its sub-nanomolar Ki and low nanomolar cellular EC₅₀ confirms its primary mechanism of action as on-target protease inhibition.

Enzymology Binding Affinity Mechanism

Impact of the NS3 Q80K Polymorphism on Simeprevir Susceptibility: A Resistance-Driven Selection Criterion

Simeprevir's antiviral activity is specifically reduced by the naturally occurring NS3 Q80K polymorphism, a characteristic that serves as a key differentiator from other protease inhibitors. In chimeric replicons carrying patient-derived NS3 sequences, the median fold change (FC) in simeprevir EC₅₀ for genotype 1a isolates with the Q80K polymorphism was 11-fold compared to a reference genotype 1b replicon [1]. In a large clinical virology analysis, the Q80K polymorphism was found in 29.5% of genotype 1a-infected patients and conferred an approximately 10-fold reduction in simeprevir activity in vitro [2]. In contrast, naturally occurring polymorphisms that reduce simeprevir activity, other than Q80K, are uncommon and generally confer only low-level resistance (FC >2.0 and <50) [1].

Resistance Polymorphism Genotype

Pharmacokinetic and Drug-Drug Interaction Profile: Dual CYP3A4 and OATP1B Inhibition

Simeprevir possesses a unique pharmacokinetic (PK) profile characterized by its dual role as both a substrate and an inhibitor of the hepatic uptake transporter OATP1B1/3 and the metabolic enzyme CYP3A4, a combination not universally observed across all HCV protease inhibitors. Physiologically-based pharmacokinetic (PBPK) modeling has quantified simeprevir's inhibitory constants against these pathways. The unbound Ki of simeprevir for CYP3A4 was estimated at 2.89 μM, based on drug-drug interaction (DDI) studies with midazolam [1]. Furthermore, its unbound Ki for OATP1B was estimated to be 0.00347 μM (3.47 nM), derived from DDI analysis with atorvastatin [1]. The saturation of both OATP1B-mediated hepatic uptake and CYP3A4 metabolism accounts for simeprevir's observed nonlinear PK at therapeutic doses [2].

Pharmacokinetics Drug Interaction Transporter

Solubility Profile for In Vitro and In Vivo Formulation: A Practical Procurement Consideration

The solubility profile of simeprevir sodium is a critical practical parameter for experimental design. The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) at 30 mg/mL, enabling the preparation of concentrated stock solutions for in vitro assays . It is practically insoluble in water, which must be considered when designing aqueous buffers for cell-based or biochemical experiments [1]. For applications requiring an aqueous environment, a common approach is to use a DMSO:PBS (pH 7.2) mixture at a 1:2 ratio, in which the solubility is approximately 0.33 mg/mL, though the solution is not recommended for storage beyond one day .

Solubility Formulation Stability

Optimal Research and Industrial Applications for Simeprevir Sodium


HCV Replicon-Based Antiviral Assays for Genotype 1b Screening

Simeprevir sodium is ideally suited for use as a positive control or test compound in HCV genotype 1b subgenomic replicon assays. With a well-characterized median EC₅₀ of 9.4 nM, it provides a reliable, quantifiable benchmark for evaluating novel antiviral candidates [1]. Its defined mechanism of action as an NS3/4A protease inhibitor makes it a specific tool for validating target engagement in these cellular systems.

Biochemical Assay Development and Validation for NS3/4A Protease Inhibition

The high-affinity binding of simeprevir sodium to the HCV NS3/4A protease, demonstrated by a Ki of 0.36 nM, establishes it as a premier reference inhibitor for developing and validating biochemical assays [2]. It can be used to set assay sensitivity thresholds, confirm the functionality of recombinant enzyme preparations, and serve as a standard for screening compound libraries against the protease target.

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling Studies

Simeprevir sodium serves as a valuable tool compound for in vitro and in silico studies focused on hepatic drug transport and metabolism. Its quantitatively defined dual-inhibitor profile, with Ki values of 2.89 μM for CYP3A4 and 0.00347 μM for OATP1B, allows for precise experimental design and model calibration in DDI investigations involving these pathways [3]. It can be used to probe the functional activity of OATP1B1/3 and CYP3A4 in hepatocyte models.

Genotype-Specific Resistance and Polymorphism Studies

Due to the specific impact of the Q80K polymorphism on its activity (approximately 10-fold reduction in EC₅₀), simeprevir sodium is a critical reagent for research into HCV resistance mechanisms [4]. It is used in phenotypic assays to characterize the susceptibility of clinical isolates and in site-directed mutagenesis studies to map the contribution of specific NS3 amino acid substitutions to drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simeprevir sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.